molecular formula C8H9Cl2NO2 B1429204 2,6-Dichloro-3,5-dimethoxyaniline CAS No. 872509-56-3

2,6-Dichloro-3,5-dimethoxyaniline

Cat. No.: B1429204
CAS No.: 872509-56-3
M. Wt: 222.07 g/mol
InChI Key: LCQFHEIDCMPNAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dichloro-3,5-dimethoxyaniline (CAS: 872509-56-3) is a halogenated aniline derivative with the molecular formula C₈H₉Cl₂NO₂ and a molecular weight of 222.07 g/mol . Its structure features two chlorine atoms at the 2- and 6-positions and methoxy groups at the 3- and 5-positions of the benzene ring. This compound is a critical intermediate in pharmaceutical synthesis, notably for oncology drugs like Infigratinib .

Biological Activity

2,6-Dichloro-3,5-dimethoxyaniline (DCDMA) is an organic compound with the molecular formula C₈H₉Cl₂N₁O₂. It features a benzene ring substituted with two chlorine atoms and two methoxy groups, which contribute to its unique biological properties. This compound has garnered attention for its potential applications in pharmaceuticals, particularly in oncology and antimicrobial therapies.

Chemical Structure and Properties

DCDMA is characterized by:

  • Chlorine Substituents : Positioned at the 2 and 6 locations on the benzene ring.
  • Methoxy Groups : Located at the 3 and 5 positions.

This specific arrangement significantly influences its reactivity and biological properties compared to structurally similar compounds.

Compound NameStructure CharacteristicsUnique Features
2,6-Difluoro-3,5-dimethoxyanilineFluorine substituents instead of chlorinePotentially different biological activity due to fluorine's electronegativity
2,4-DichloroanilineChlorine at different positionsMore commonly used as a precursor in dyes
3,5-DimethoxyanilineNo chlorine substituentsLacks halogen functionality affecting reactivity
4-Chloro-3,5-dimethoxyanilineChlorine at position 4Different substitution pattern influences reactivity

Biological Activity

Research indicates that DCDMA exhibits several biological activities:

Antitumor Activity

DCDMA has been investigated for its antineoplastic properties . It has shown potential as an antitumor agent through its role in the design of novel compounds. For instance, derivatives such as 6-(2,6-dichloro-3,5-dimethoxyphenyl)-N-phenyl-1H-indazole-4-carboxamide have been identified as potent inhibitors of FGFR1 (Fibroblast Growth Factor Receptor 1), demonstrating significant enzymatic inhibition.

Antibacterial Properties

In addition to its antitumor activity, DCDMA has been explored for its antibacterial effects . Studies have indicated that compounds derived from DCDMA can inhibit biofilm formation in Pseudomonas aeruginosa, a common pathogen associated with chronic infections. The IC50 values for some derivatives were found to be comparable to established antibiotics like linezolid .

The mechanisms underlying the biological activities of DCDMA are still being elucidated. However, preliminary studies suggest that:

  • Inhibition of Kinases : DCDMA and its derivatives act as inhibitors of various protein kinases involved in cancer progression .
  • Biofilm Disruption : The compound exhibits properties that disrupt quorum sensing in bacteria, thereby inhibiting biofilm formation without adversely affecting cell growth .

Case Studies

  • Antitumor Activity Study :
    • A recent study synthesized a series of indazole derivatives based on DCDMA. Among these, one compound demonstrated significant inhibition of FGFR1 activity, suggesting a pathway for further development in cancer therapeutics.
  • Antibacterial Efficacy :
    • In vitro testing showed that certain DCDMA derivatives exhibited strong antibacterial activity against Pseudomonas aeruginosa, with effective concentrations noted at IC50 values around 12.97 μM .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,6-dichloro-3,5-dimethoxyaniline, and how can purity be ensured?

The synthesis typically involves sequential functionalization of aniline derivatives. A common approach includes:

  • Chlorination and methoxylation steps : Use of chlorinating agents (e.g., Cl2_2 or SO2_2Cl2_2) under controlled temperatures to avoid over-chlorination.
  • Purification : Column chromatography or recrystallization in ethanol to achieve ≥97% purity, as verified by HPLC and 1^1H/13^13C NMR spectroscopy .
  • Critical parameters : Molar ratios of reactants (e.g., 1:1.2 for aniline to chlorinating agent) and reaction time (6–8 hours at 60–80°C) to minimize side products like polychlorinated byproducts .

Q. How should researchers characterize the stability of this compound under storage conditions?

  • Accelerated degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV-Vis) for 4–12 weeks.
  • Analytical monitoring : Use HPLC with UV detection (λ = 254 nm) to track decomposition products.
  • Storage recommendations : Dark, inert atmospheres (argon) at 0–6°C to prevent oxidation or hydrolysis, as halogenated anilines are prone to degradation .

Q. What spectroscopic methods are most effective for structural confirmation?

  • NMR : 1^1H NMR (δ 6.8–7.2 ppm for aromatic protons, δ 3.8 ppm for methoxy groups) and 13^13C NMR (δ 150–160 ppm for methoxy carbons).
  • Mass spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (C8_8H9_9Cl2_2NO2_2, [M+H]+^+ = 234.0).
  • IR spectroscopy : Absorbance bands for N–H (3300 cm1^{-1}) and C–O (1250 cm1^{-1}) .

Advanced Research Questions

Q. How does this compound function in kinase inhibitor design, and what structural modifications enhance potency?

  • Role in FGFR inhibitors : The dichloro-dimethoxy motif stabilizes hydrophobic interactions with kinase ATP-binding pockets. For example, PRN1371 (a clinical candidate) incorporates this moiety to improve selectivity for FGFR4 over other kinases .
  • SAR insights :
    • Chlorine positioning : 2,6-dichloro substitution minimizes off-target binding compared to 3,5-dichloro analogs.
    • Methoxy groups : 3,5-dimethoxy enhances solubility and metabolic stability in vivo.
    • Covalent modifiers : Acrylamide derivatives (e.g., H3B-6527) enable irreversible binding to cysteine residues in kinases .

Q. What electrochemical applications exist for derivatives of this compound?

  • Sensor development : Copolymers with polyaniline (e.g., 2,5-dimethoxyaniline derivatives) exhibit pH-responsive conductivity, useful in solid-state ammonium sensors.
  • Electrode materials : Functionalization with iridium oxide enhances sensitivity in marine pH monitoring due to redox activity and stability in saline environments .

Q. How can researchers address contradictions in reported synthetic yields for this compound?

  • Troubleshooting steps :
    • Catalyst screening : Compare Pd/C vs. CuI in Ullman coupling steps; CuI may reduce yields due to incomplete dehalogenation.
    • Solvent effects : Polar aprotic solvents (DMF, DMSO) improve reaction homogeneity but may increase side reactions at >100°C.
    • Byproduct analysis : Use LC-MS to identify chlorinated dimers (m/z ~450) and adjust stoichiometry .

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

  • Thermal instability : Avoid distillation of brominated analogs (e.g., 2-bromo-3,5-dimethoxyaniline), which can decompose explosively above 220°C .
  • Personal protective equipment (PPE) : Use explosion-proof fume hoods, anti-static clothing, and inert gas purging during scale-up.
  • Waste disposal : Neutralize chlorinated byproducts with NaHCO3_3 before incineration .

Q. Methodological Notes

  • Key references : Prioritize peer-reviewed journals (e.g., Journal of Medicinal Chemistry ) and patents (e.g., US9434697 ) over vendor catalogs.
  • Data validation : Cross-check spectral data with databases like PubChem (CID: 10976441 ) and Beilstein (BRN: 0880445 ).

Comparison with Similar Compounds

Key Properties:

Property Value Source
Boiling Point 319.7 ± 37.0 °C
Density 1.357–1.4 g/cm³
Solubility 10 mM in DMSO
Flash Point 147.2 ± 26.5 °C
Storage Conditions -20°C (powder, 3 years)
pKa -0.13 ± 0.10 (predicted)

Its synthesis often involves coupling reactions with indazole or piperazine derivatives, as seen in the preparation of HATU-activated intermediates for anticancer agents .

Comparison with Similar Compounds

2,6-Dichloro-3,5-dimethoxyaniline belongs to a family of substituted anilines, which vary in halogenation patterns and functional groups. Below is a detailed comparison with structurally and functionally related compounds:

Table 1: Structural and Functional Analogs

Compound Name CAS Number Substituents Molecular Weight (g/mol) Key Differences Applications/Notes Source
This compound 872509-56-3 2,6-Cl; 3,5-OCH₃ 222.07 Reference compound Oncology drug intermediates
2,6-Difluoro-3,5-dimethoxyaniline Not Available 2,6-F; 3,5-OCH₃ ~206.06 (estimated) Fluorine substitution reduces electronegativity vs. Cl Understudied; limited bioactivity data
3,5-Dibromo-4-methylaniline 13194-73-5 3,5-Br; 4-CH₃ 265.96 Bromine substituents increase molecular bulk Potential cross-coupling reagent
4-Amino-3,5-dimethylbenzonitrile 74896-24-5 3,5-CH₃; 4-CN 160.21 Nitrile group enhances polarity Used in dye synthesis
2-[(2,6-Dichlorophenyl)methoxy]aniline Not Available 2,6-Cl; OCH₂-C₆H₃Cl₂ ~268.10 (estimated) Ether linkage alters electronic properties Limited commercial use

Key Comparative Insights:

Halogen vs. Methoxy Substituents :

  • Chlorine atoms in this compound enhance electrophilic reactivity compared to fluorine analogs (e.g., 2,6-Difluoro-3,5-dimethoxyaniline), making it more suitable for nucleophilic aromatic substitution in drug synthesis .
  • Bromine-substituted analogs (e.g., 3,5-Dibromo-4-methylaniline) exhibit higher molecular weight and steric hindrance, limiting their utility in fine chemical synthesis .

Electronic and Solubility Profiles: The methoxy groups in this compound improve solubility in polar solvents like DMSO (10 mM) compared to non-polar derivatives such as 4-Amino-3,5-dimethylbenzonitrile . The compound’s predicted pKa (-0.13) indicates weak acidity, contrasting with basic anilines like 2,6-Dimethylaniline hydrochloride (pKa ~4.5) .

Pharmaceutical Relevance :

  • This compound is prioritized in oncology research due to its role in synthesizing kinase inhibitors like Infigratinib, whereas analogs like 2-[(2,6-dichlorophenyl)methoxy]aniline lack documented therapeutic applications .

Synthetic Flexibility :

  • The compound’s dichloro-dimethoxy pattern allows regioselective modifications, unlike sterically hindered analogs (e.g., 3,5-Dibromo-4-methylaniline), which complicate further functionalization .

Research Findings and Data

  • Biological Activity: Derivatives of this compound show potent inhibition of FGFR kinases, with IC₅₀ values in the nanomolar range, attributed to optimal halogen and methoxy positioning .
  • Stability : The compound remains stable for up to 3 years at -20°C in powder form, outperforming analogs like 5-bromo uracil, which require stricter storage conditions .

Properties

IUPAC Name

2,6-dichloro-3,5-dimethoxyaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2NO2/c1-12-4-3-5(13-2)7(10)8(11)6(4)9/h3H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCQFHEIDCMPNAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C(=C1Cl)N)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A solution of N-(2,6-dichloro-3,5-dimethoxy-phenyl)-acetamide (3.6 g, 13.7 mmol) in EtOH (130 mL) and KOH (2M, 75 mL) was heated to reflux for 24 hours. The reaction was cooled to 0° C. and stirred for 1 hour at this temperature. The precipitate was filtered and dried to obtain the title compound (2.3 g, yield: 76%). 1H-NMR (400 MHz, CDCl3) δ 3.90 (s, 6H), 4.57 (bs, 2H), 6.05 (s, 1H).
Quantity
3.6 g
Type
reactant
Reaction Step One
Name
Quantity
130 mL
Type
solvent
Reaction Step One
Name
Quantity
75 mL
Type
solvent
Reaction Step One
Yield
76%

Synthesis routes and methods II

Procedure details

To a solution of N-(2,6-dichloro-3,5-dimethoxy-phenyl)-acetamide (34.5 g, 264 mmol) in ethanol (1.3 L), 2M KOH (0.72 L) is added. Then, the reaction mixture is heated to reflux, stirred for 44 h at reflux, then allowed to cool to RT. The resulting suspension is cooled to 0° C. stirred for 1 h, and filtered. The residue is washed with a small portion of cold EtOH/H2O (1:1) and with cold H2O till neutrality, and dried to provide the title compound as a white solid: ESI-MS: 222.0/224.0 [MH]+, TLC: Rf=0.52 (Hex/EtOAc, 1:1).
Quantity
34.5 g
Type
reactant
Reaction Step One
Quantity
1.3 L
Type
solvent
Reaction Step One
Name
Quantity
0.72 L
Type
solvent
Reaction Step One

Synthesis routes and methods III

Procedure details

To a suspension of N-(2,6-Dichloro-3,5-dimethoxy-phenyl)-acetamide 15 (6.50 g, 24.61 mmol) in mixture of EtOH (80 mL) and water (30 mL), is added KOH (20 g) and stirred 2 days at 80° C. After the solvent (EtOH) is removed on vacuum, water (˜15 mL) is added, a white solid is collected by filtration and washed with water, dried to give final product 16: 1H NMR 600 MHz (CDCl3) δ 6.03 (s, 1H), 4.55 (s, 2H), 3.88 (s, 6H); MS m/z 222.00 (M+1).
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
20 g
Type
reactant
Reaction Step Three

Synthesis routes and methods IV

Procedure details

To a suspension of N-(2,6-dichloro-3,5-dimethoxy-phenyl)-acetamide (f) (6.50 g, 24.61 mmol) in a mixture of EtOH (80 mL) and water (30 mL), KOH (20 g) is added, and the mixture is stirred 2 days at 80° C. After the solvent (EtOH) is removed under vacuum, water (˜15 mL) is added, and a white solid is collected by filtration and washed with water and dried to give final product g: 1H NMR 600 MHz (CDCl3) δ 6.03 (s, 1H), 4.55 (s, 2H), 3.88 (s, 6H); MS m/z 222.00 (M+1).
Quantity
6.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 g
Type
reactant
Reaction Step Two
Name
Quantity
80 mL
Type
solvent
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.